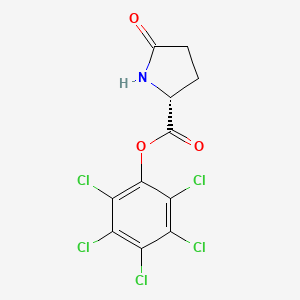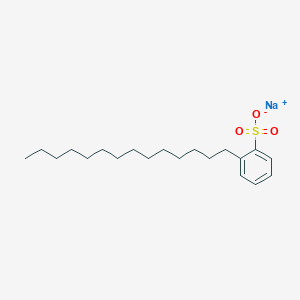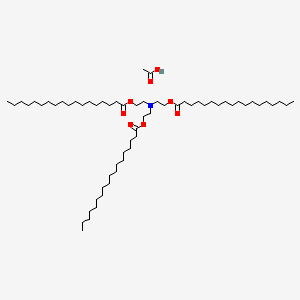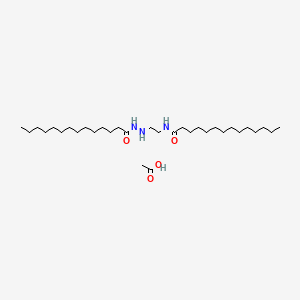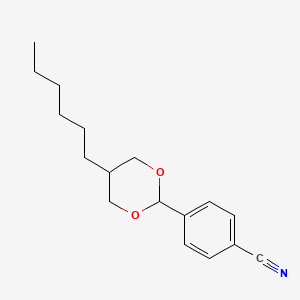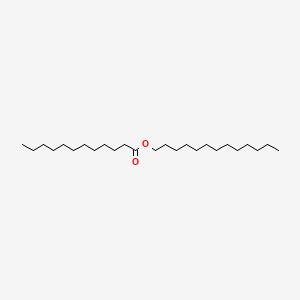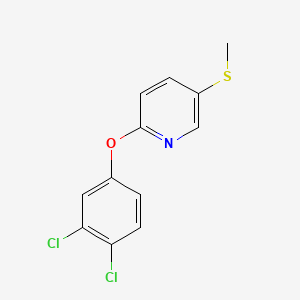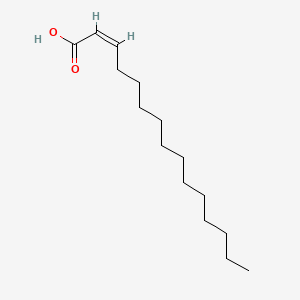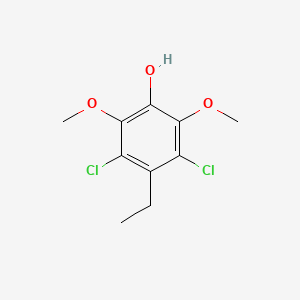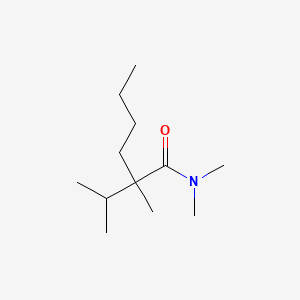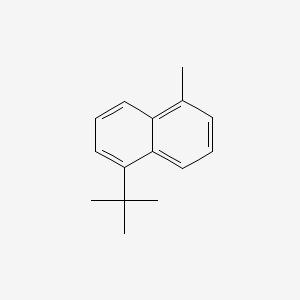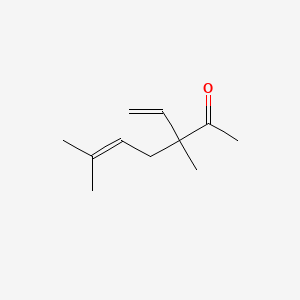
3,6-Dimethyl-3-vinylhept-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-3-vinylhept-5-en-2-one is an organic compound with the molecular formula C11H20O It is characterized by its unique structure, which includes a vinyl group and two methyl groups attached to a heptenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3-vinylhept-5-en-2-one typically involves the use of starting materials such as 3,6-dimethylhept-5-en-2-one and vinyl magnesium bromide. The reaction is carried out under controlled conditions, often in the presence of a catalyst like palladium or nickel to facilitate the addition of the vinyl group to the heptenone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-3-vinylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-3-vinylhept-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism by which 3,6-Dimethyl-3-vinylhept-5-en-2-one exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the methyl groups may influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethylhept-5-en-2-one: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylhept-5-en-2-one: Does not have the additional methyl groups, which can affect its chemical properties and applications.
Uniqueness
3,6-Dimethyl-3-vinylhept-5-en-2-one is unique due to the presence of both vinyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80192-39-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-ethenyl-3,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |
InChI-Schlüssel |
DCDRFQMZVITJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C=C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



